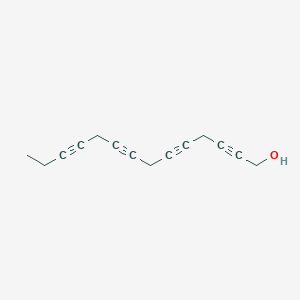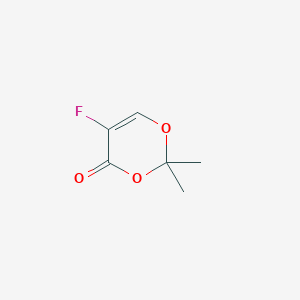
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one, also known as FDDO, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a dioxin ring with a fluorine atom and two methyl groups attached to it. FDDO has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
作用机制
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one inhibits PTPs by covalently modifying the active site of the enzyme. This modification leads to the inactivation of the enzyme and the disruption of cellular signaling pathways that are regulated by PTPs. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to be a selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes.
生化和生理效应
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PTPs that are overexpressed in cancer cells. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has also been found to have anti-inflammatory effects by inhibiting PTPs that are involved in the regulation of inflammatory signaling pathways. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have neuroprotective effects by inhibiting PTPs that are involved in the regulation of neuronal signaling pathways.
实验室实验的优点和局限性
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has several advantages as a tool for studying PTPs. It is a potent and selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is also stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has some limitations. It is a reactive compound that can react with other biomolecules in cells, which can lead to off-target effects. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has limited solubility in water, which can limit its use in certain experiments.
未来方向
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has great potential for future research. One area of research is the development of new drugs that target PTPs using 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one as a lead compound. Another area of research is the identification of new targets for 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one. Recent studies have shown that 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can inhibit other enzymes besides PTPs, which opens up new avenues for research. In addition, the development of new methods for synthesizing 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one and its derivatives could lead to the discovery of new compounds with improved properties. Overall, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is a valuable tool for studying PTPs and has great potential for future research.
合成方法
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can be synthesized using different methods. One of the most commonly used methods is the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and fluorine gas in the presence of a catalyst. This method yields 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one in good yield and purity. Other methods that have been reported in the literature include the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluorobenzenesulfonimide, and the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluoropyridinium salts.
科学研究应用
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been used to study the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. It has also been used to study the mechanism of action of other drugs that target PTPs.
属性
CAS 编号 |
144765-13-9 |
|---|---|
产品名称 |
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one |
分子式 |
C6H7FO3 |
分子量 |
146.12 g/mol |
IUPAC 名称 |
5-fluoro-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H7FO3/c1-6(2)9-3-4(7)5(8)10-6/h3H,1-2H3 |
InChI 键 |
JIIWHSACFRNLJV-UHFFFAOYSA-N |
SMILES |
CC1(OC=C(C(=O)O1)F)C |
规范 SMILES |
CC1(OC=C(C(=O)O1)F)C |
同义词 |
4H-1,3-Dioxin-4-one,5-fluoro-2,2-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



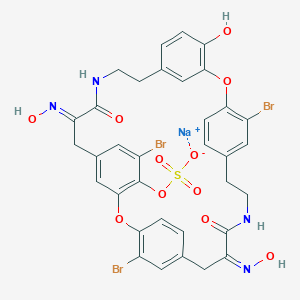
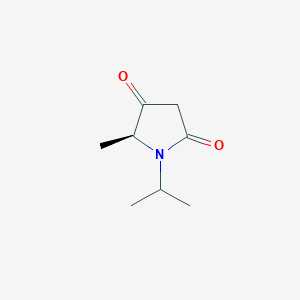
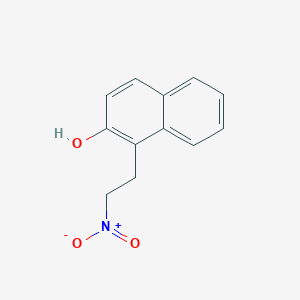
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
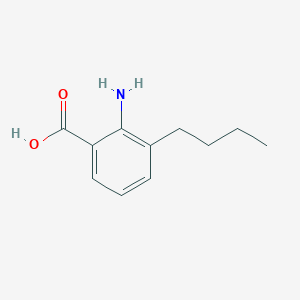
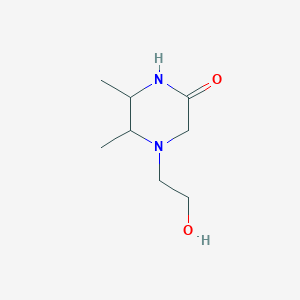
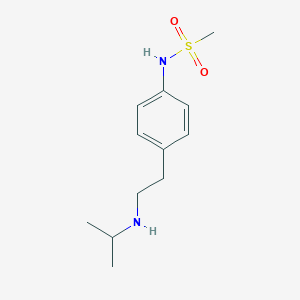

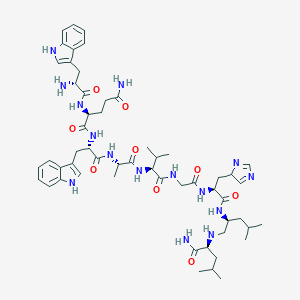
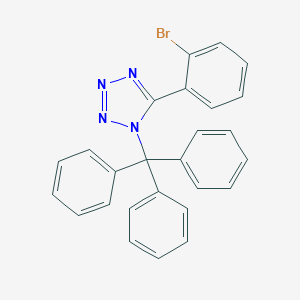
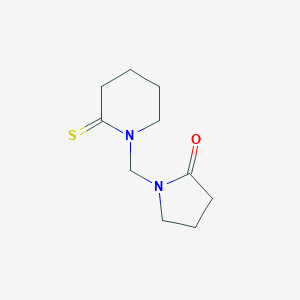
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
